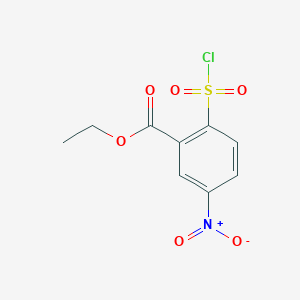

Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate

Description

Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate is a nitro-substituted benzoate ester featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position and a nitro (-NO₂) group at the 5-position of the benzene ring. Its molecular formula is C₉H₈ClNO₆S, with a molecular weight of 301.68 g/mol. The compound's structure combines electron-withdrawing groups (nitro and chlorosulfonyl), which synergistically enhance its electrophilicity, making it highly reactive in nucleophilic substitution and coupling reactions .

Properties

Molecular Formula |

C9H8ClNO6S |

|---|---|

Molecular Weight |

293.68 g/mol |

IUPAC Name |

ethyl 2-chlorosulfonyl-5-nitrobenzoate |

InChI |

InChI=1S/C9H8ClNO6S/c1-2-17-9(12)7-5-6(11(13)14)3-4-8(7)18(10,15)16/h3-5H,2H2,1H3 |

InChI Key |

PADNOLJQSZYHIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate typically involves the chlorosulfonation of ethyl 5-nitrobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is usually conducted under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Sulfonamide or sulfonate derivatives: from substitution reactions.

Amino derivatives: from reduction reactions.

Carboxylic acids: from hydrolysis reactions.

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, on the other hand, can undergo reduction to form amino derivatives, which may interact with biological targets such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Functional Groups and Reactivity

- Nitro Group : Enhances electrophilicity of the aromatic ring, facilitating reactions like nucleophilic aromatic substitution.

- Chlorosulfonyl Group : Acts as a leaving group or participates in sulfonamide/sulfonate formation.

- Ethyl Ester : Provides stability and modulates solubility in organic solvents .

Comparison with Similar Compounds

The reactivity and applications of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate are best understood through comparisons with structurally related compounds. Below is a detailed analysis:

Structural and Functional Group Comparisons

Table 1: Comparative Analysis of Key Features

Impact of Substituents on Reactivity

Nitro Group Presence: this compound’s nitro group significantly enhances electrophilic aromatic substitution (EAS) reactivity compared to non-nitro analogs like Ethyl 5-(chlorosulfonyl)-2-methylbenzoate . In contrast, halogen-substituted analogs (e.g., Ethyl 5-chloro-2-(chlorosulfonyl)benzoate) exhibit reduced EAS activity due to weaker electron-withdrawing effects .

Ester Group Variation :

- Methyl esters (e.g., Mthis compound) show faster hydrolysis rates than ethyl esters due to lower steric hindrance but are less stable under basic conditions .

Positional Isomerism: Compounds with chlorosulfonyl groups at non-2 positions (e.g., Ethyl 5-(chlorosulfonyl)-2-methylbenzoate) demonstrate divergent reactivity in sulfonamide synthesis, favoring different nucleophilic attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.